molecular formula C16H16FNO4 B8081307 Methyl 3-[4-(aminomethyl)-2-fluorophenoxy]-4-methoxybenzoate

Methyl 3-[4-(aminomethyl)-2-fluorophenoxy]-4-methoxybenzoate

Cat. No.: B8081307
M. Wt: 305.30 g/mol
InChI Key: XKOYUXRCMURQPV-UHFFFAOYSA-N
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Description

Methyl 3-[4-(aminomethyl)-2-fluorophenoxy]-4-methoxybenzoate is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and methoxy groups in its structure imparts unique chemical properties that can be exploited in different scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(aminomethyl)-2-fluorophenoxy]-4-methoxybenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(aminomethyl)-2-fluorophenoxy]-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[4-(aminomethyl)-2-fluorophenoxy]-4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(aminomethyl)-2-fluorophenoxy]-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The amino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[4-(aminomethyl)-2-chlorophenoxy]-4-methoxybenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 3-[4-(aminomethyl)-2-bromophenoxy]-4-methoxybenzoate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 3-[4-(aminomethyl)-2-iodophenoxy]-4-methoxybenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl 3-[4-(aminomethyl)-2-fluorophenoxy]-4-methoxybenzoate imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its halogenated analogs. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 3-[4-(aminomethyl)-2-fluorophenoxy]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-20-14-6-4-11(16(19)21-2)8-15(14)22-13-5-3-10(9-18)7-12(13)17/h3-8H,9,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOYUXRCMURQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)OC2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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